(Z)-ethyl 2-(2-((2,6-difluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-ethyl 2-(2-((2,6-difluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H15F2N3O5S2 and its molecular weight is 455.45. The purity is usually 95%.
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Scientific Research Applications
Novel Synthetic Methodologies
Research has demonstrated innovative approaches to synthesizing complex molecules, leveraging catalysts and specific reaction conditions to achieve desired products with high yields and selectivity. For instance, Kalhor (2015) outlined a one-pot synthesis method for creating novel compounds using nano-Copper Y Zeolite as an efficient and environmentally friendly catalyst, potentially applicable to the synthesis of fungicides and new sulfur-bearing peptide derivatives (Kalhor, 2015).
Catalysis and Reaction Mechanisms
N-Heterocyclic carbenes have been identified as versatile catalysts in transesterification and acylation reactions, suggesting a pathway for modifying esters and alcohols. Grasa et al. (2003) demonstrated the use of imidazol-2-ylidenes in catalyzing these reactions, highlighting the potential for efficient ester formation and the modification of alcohol functionalities in complex organic molecules (Grasa, Gueveli, Singh, & Nolan, 2003).
Antimicrobial and Anticancer Agents
The synthesis of benzothiazole derivatives has been explored for their potential as anticancer and antimicrobial agents. Research by Osmaniye et al. (2018) focused on synthesizing benzothiazole acylhydrazones to investigate their anticancer activities, showcasing the broad applicability of such compounds in medicinal chemistry (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
Molecular Docking and Inhibition Studies
The exploration of novel thiazole derivatives for their enzymatic inhibition capabilities highlights the intersection of chemistry and biology. Babar et al. (2017) synthesized a series of ethyl 2-[aryl(thiazol-2-yl)amino]acetates, demonstrating significant α-glucosidase and β-glucosidase inhibition, indicating potential applications in treating diabetes or other metabolic disorders (Babar, Yar, Tarazi, Duarte, Alshammari, Gilani, Iqbal, Munawwar, Alves, & Khan, 2017).
Mechanism of Action
Mode of Action
Based on its chemical structure, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions . The presence of the difluorobenzoyl group suggests that it may form strong bonds with its targets, potentially altering their function .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its complex structure, it is likely that it interacts with multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
Its chemical structure suggests that it may be well-absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential interactions with various targets and pathways, it is likely that it has a broad range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These could include the pH of the local environment, the presence of other molecules, and the specific conditions within the cells where it acts .
Properties
IUPAC Name |
ethyl 2-[2-(2,6-difluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O5S2/c1-2-28-15(24)9-23-13-7-6-10(30(21,26)27)8-14(13)29-18(23)22-17(25)16-11(19)4-3-5-12(16)20/h3-8H,2,9H2,1H3,(H2,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWPSBURIUVMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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